molecular formula C8H8Cl2O4S B12064196 4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

Cat. No.: B12064196
M. Wt: 271.12 g/mol
InChI Key: SVPNXXAXUVVHMZ-UHFFFAOYSA-N
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Description

4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

The synthesis of 4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:

These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C8H8Cl2O4S

Molecular Weight

271.12 g/mol

IUPAC Name

4,5-dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C8H8Cl2O4S/c1-13-2-3-14-5-4(9)7(10)15-6(5)8(11)12/h2-3H2,1H3,(H,11,12)

InChI Key

SVPNXXAXUVVHMZ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(SC(=C1Cl)Cl)C(=O)O

Origin of Product

United States

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